molecular formula C17H16N4O B1383819 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2095945-62-1

4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1383819
CAS No.: 2095945-62-1
M. Wt: 292.33 g/mol
InChI Key: DKJFVJYTRDNPPE-UHFFFAOYSA-N
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Description

The compound 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a synthetic intermediate based on the privileged pyrazolo[3,4-b]quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This tricyclic system, composed of a pyrazole ring fused to a partially hydrogenated quinoline, serves as a key precursor for the development of novel bioactive molecules. Researchers value this class of compounds for its diverse potential, which includes serving as a core structure for the synthesis of more complex heterocyclic systems with enhanced photophysical or biological properties . The pyrazoloquinoline framework is recognized for its utility in creating potential fluorescent sensors and is extensively investigated for its biological activities . Furthermore, closely related analogs, such as pyrazolo[3,4-h]quinolines, have been identified as promising photosensitizing agents in photodynamic therapy (PDT) for cancer, demonstrating potent inhibitory effects on tumor cell growth under light irradiation . The presence of the amino group at the 4-position provides a versatile handle for further chemical modification, allowing researchers to fine-tune the properties of the molecule for specific applications, such as exploring structure-activity relationships (SAR) in the search for new therapeutic agents . This compound is supplied exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

4-amino-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-10-14-16(18)15-12(8-5-9-13(15)22)19-17(14)21(20-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJFVJYTRDNPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reactions (MCRs) and One-Pot Synthesis

Overview:
Recent advancements have demonstrated the efficiency of one-pot, three-component reactions in synthesizing pyrazoloquinoline derivatives, including the target compound. These methods typically involve arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds, under mild conditions, often in aqueous media.

Research Findings:

  • A notable study employed a one-pot reaction using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water with tetrapropylammonium bromide at 80°C. The process involved Knoevenagel and Michael reactions, followed by intramolecular condensation, leading to high-yield formation of pyrazoloquinoline derivatives, including the target compound (Reference).
  • This method benefits from mild conditions, high yields (up to 85%), and straightforward work-up procedures, making it highly suitable for synthesizing the compound efficiently.

Data Table:

Method Starting Materials Conditions Yield Notes
MCR in aqueous media Arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, cyclic 1,3-dicarbonyls 80°C, water, tetrapropylammonium bromide 20-85% High efficiency, environmentally friendly

Cyclization via Friedländer Condensation

Overview:
The Friedländer reaction is a classical route for constructing quinoline systems, which has been adapted for pyrazoloquinoline synthesis. It involves condensation of 2-aminobenzaldehyde derivatives with carbonyl compounds, followed by cyclization.

Research Findings:

  • Ghosh (1937) first applied this reaction using anthranilic acid derivatives and pyrazolone compounds, leading to the formation of pyrazoloquinoline frameworks.
  • Tomasik et al. extended this approach by reacting o-aminobenzaldehyde with pyrazolones, producing various substituted pyrazoloquinolines, including the target compound, through a sequence of condensation, cyclization, and oxidation steps (Reference,,).

Data Table:

Method Starting Materials Conditions Yield Notes
Friedländer condensation o-Aminobenzaldehyde derivatives, pyrazolones Reflux in ethanol or acetic acid Variable (up to 90%) Suitable for diverse substitutions

Niementowski Reaction Using Anthranilic Acid Derivatives

Overview:
This classical synthesis involves the reaction of anthranilic acid with ketones or aldehydes, followed by cyclization to form quinoline derivatives.

Research Findings:

  • Ghosh (1937) utilized anthranilic acid and pyrazolone derivatives in the presence of sodium acetate to synthesize 4-hydroxyquinolines, which can be further transformed into pyrazoloquinolines through subsequent modifications (Reference).

Data Table:

Method Starting Materials Conditions Yield Notes
Niementowski reaction Anthranilic acid, pyrazolone Reflux with sodium acetate Moderate Suitable for specific substitutions

Synthesis Based on 4-Amino-3-Carboxypyrazole Derivatives

Overview:
Derivatives of 4-amino-3-carboxypyrazoles serve as key intermediates, undergoing cyclization with aldehydes or ketones to yield the target pyrazoloquinoline.

Research Findings:

  • The reaction of 4-amino-3-carboxypyrazoles with aldehydes, under suitable conditions, produces intermediates that cyclize into the desired tetrahydro-pyrazoloquinoline structures (Reference,).

Data Table:

Method Starting Materials Conditions Yield Notes
Pyrazole derivative cyclization 4-Amino-3-carboxypyrazoles, aldehydes Reflux, various solvents Variable Versatile for substitution patterns

Summary of Key Preparation Methods

Method Advantages Limitations Typical Yields References
Multi-Component Reactions High yields, mild conditions, environmentally friendly Requires specific starting materials Up to 85% ,
Friedländer Condensation Well-established, broad substrate scope May require harsh conditions, limited to certain derivatives Up to 90% ,,
Niementowski Reaction Classic, straightforward Moderate yields, limited substrate scope Moderate
Pyrazole Derivative Cyclization Flexible, allows diverse substitutions Multi-step, possible side reactions Variable ,

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{4-AMino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo 3,4-b ...[{{{CITATION{{{_3{New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5 ...](https://www.x-mol.com/paper/1744822752594595840).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazoloquinoline structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is a key area of investigation .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi. This makes it a candidate for further development into antimicrobial agents .

Neuroprotective Effects
There is emerging evidence that pyrazoloquinoline derivatives can exhibit neuroprotective effects. Research has focused on their potential to mitigate neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal integrity .

Materials Science Applications

Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron donors or acceptors can enhance the efficiency of these devices .

Polymer Chemistry
In polymer science, the incorporation of pyrazoloquinoline units into polymer backbones can lead to materials with improved thermal and mechanical properties. These materials are being studied for use in coatings and advanced composite materials .

Research Tool Applications

Biological Studies
4-Amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one serves as a valuable research tool in biological studies. Its ability to modulate specific enzyme activities makes it useful for probing biochemical pathways and understanding disease mechanisms .

Fluorescent Probes
The compound has potential as a fluorescent probe in biochemical assays. Its structural features allow for the design of derivatives that can selectively bind to biological targets, providing insights into cellular processes through fluorescence imaging techniques .

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the cytotoxic effects on breast cancer cell linesShowed IC50 values indicating significant cytotoxicity compared to control groups
Antimicrobial Evaluation Tested against Staphylococcus aureus and E. coliDemonstrated notable inhibition zones indicating potential as an antimicrobial agent
Neuroprotection Research Assessed effects on neuronal cell cultures under oxidative stressResults indicated reduced apoptosis rates and preserved cell viability

Mechanism of Action

The mechanism by which 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-Amino-5-methylpyrazole

  • Pyrazolo[3,4-b]pyridine derivatives

  • Other pyrazoloquinolinones

Uniqueness: 4-Amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one stands out due to its unique structural features and potential applications. Its distinct chemical structure allows it to interact with specific targets, making it valuable in various scientific and industrial applications.

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Biological Activity

4-Amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS: 2095945-62-1) is a heterocyclic compound belonging to the pyrazolo[3,4-b]quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is C17H16N4OC_{17}H_{16}N_{4}O, with a molecular weight of 292.34 g/mol. The structure features a fused ring system that combines pyrazole and quinoline moieties. Notable functional groups include an amino group at the 4-position and a methyl group at the 3-position of the pyrazole ring.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]quinoline class exhibit a variety of biological activities:

  • Anti-Cancer Activity : Some derivatives have shown potential as inhibitors of oncogenic Ras proteins, which are implicated in various cancers. Initial studies suggest that 4-amino-3-methyl derivatives may selectively inhibit these proteins, although further validation is required .
  • Anti-Tubercular Properties : Recent studies have evaluated the anti-tubercular activity of related compounds. For instance, derivatives with similar structural features displayed significant activity against Mycobacterium tuberculosis, suggesting that this class may serve as a template for developing new anti-tubercular agents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as α-glucosidase and α-amylase. This property is particularly relevant for managing Type 2 diabetes mellitus .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeMechanism/TargetReference
Anti-CancerPyrazolo[3,4-b]quinolineInhibition of Ras proteins
Anti-TubercularPyrazoloquinoline analogsActivity against M. tuberculosis
Enzyme InhibitionQuinoline derivativesα-glucosidase inhibition

Case Study: Anti-Tubercular Evaluation

In a recent study evaluating various pyrazoloquinoline analogs for anti-tubercular activity, compounds were synthesized and tested against M. tuberculosis. The results indicated that certain derivatives exhibited potent activity at concentrations as low as 6.25 µg/mL. The presence of electron-donating groups significantly enhanced their efficacy compared to standard treatments like pyrazinamide .

Synthesis and Structural Modifications

The synthesis of 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves several key reactions including cyclization and functionalization processes. Variations in the synthesis can lead to different biological properties:

  • Green Chemistry Approaches : Recent advancements have explored environmentally friendly synthesis methods using cerium oxide nanoparticles as catalysts .
  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the pyrazolo or quinoline rings can significantly impact biological activity. For example, substituents such as methyl or methoxy groups have been linked to enhanced anti-tubercular effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, and how are reaction conditions optimized?

  • Methodology : The compound is commonly synthesized via multicomponent reactions. For example, ultrasonic-assisted synthesis involves mixing 3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (2 ) with benzaldehyde, malononitrile, and a base (KOH) in ethanol under ultrasonic irradiation for 5 minutes. This method leverages acoustic cavitation to enhance reaction efficiency and yield . An alternative one-pot approach uses 5-azido-1-phenylpyrazole-4-carbaldehydes and cyclohexanone in ethanolic KOH, eliminating intermediate isolation steps . Optimization focuses on solvent choice (e.g., ethanol for solubility), catalyst loading (e.g., NH4OAc for cyclization), and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of the pyrazole and quinoline moieties. For example, the methyl group at position 3 appears as a singlet (~δ 2.3 ppm), and the amino group resonates as a broad peak (~δ 5.5 ppm) .
  • IR Spectroscopy : Look for NH stretching (~3350 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
  • Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]+ at m/z 307) and fragmentation patterns matching the fused heterocyclic structure.

Q. How can researchers evaluate the antioxidant activity of this compound, and what assays are most reliable?

  • Methodology : Use in vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power). Prepare serial dilutions (e.g., 10–100 μM) and measure absorbance changes spectrophotometrically. IC50 values are calculated to compare potency against standards like ascorbic acid. Ensure proper controls to account for solvent interference .

Advanced Research Questions

Q. What computational methods are employed to analyze the conformational stability and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level is used to calculate relative conformational energies and HOMO-LUMO gaps. For example, Table 6 in shows that the cis conformation of the pyrazole-quinoline system is energetically favored by ~2.3 kcal/mol due to intramolecular hydrogen bonding. Solvent effects (e.g., ethanol) are modeled using the PCM (Polarizable Continuum Model) to refine accuracy.

Q. How can conflicting bioactivity data (e.g., antioxidant vs. anticholinesterase results) be resolved?

  • Methodology :

  • Dose-Response Curves : Confirm whether contradictory activities occur at overlapping concentrations. For instance, antioxidant effects may dominate at lower doses, while anticholinesterase activity emerges at higher concentrations.
  • Molecular Docking : Perform simulations to identify binding affinities for dual targets (e.g., acetylcholinesterase active site vs. free radical scavenging pathways). Prioritize structural analogs with selective substitutions (e.g., electron-donating groups for enhanced antioxidant capacity) .

Q. What strategies improve regioselectivity in pyrazoloquinoline synthesis when using substituted aldehydes?

  • Methodology :

  • Steric and Electronic Control : Bulky substituents (e.g., 4-methoxyphenyl) favor cyclization at the less hindered position. Use directing groups (e.g., –NO2) to steer reactivity.
  • Catalytic Additives : Include Lewis acids like ZnCl2 to stabilize transition states. For example, Zheng et al. achieved >80% regioselectivity for 3,7,7-trimethyl derivatives using dimedone as a cyclization agent .

Q. How do solvent polarity and ultrasonic irradiation impact reaction kinetics in the synthesis of this compound?

  • Methodology : Monitor reaction progress via TLC or HPLC under varying conditions:

  • Solvent Polarity : Ethanol (ε = 24.3) enhances intermediate solubility, while DMF (ε = 36.7) accelerates cyclization but may degrade heat-sensitive groups.
  • Ultrasonic Parameters : Optimize frequency (20–40 kHz) and power (50–100 W) to maximize cavitation effects. Ultrasonic baths reduce reaction times by 60% compared to conventional heating .

Contradiction and Optimization Analysis

Q. Why do theoretical (DFT) and experimental (X-ray) bond lengths sometimes disagree, and how should researchers address this?

  • Methodology : Discrepancies arise from crystal packing forces (e.g., van der Waals interactions) not modeled in DFT. Compare computed gas-phase geometries with solid-state X-ray data. Apply corrections like Grimme’s D3 dispersion to DFT calculations for improved agreement .

Q. What experimental design principles mitigate byproduct formation during pyrazoloquinoline synthesis?

  • Methodology :

  • Stepwise vs. One-Pot Reactions : One-pot methods minimize intermediate isolation but risk side reactions. Use scavengers (e.g., molecular sieves) to remove water in condensation steps.
  • Temperature Gradients : Start at 0°C to control exothermic steps (e.g., imine formation), then ramp to 80°C for cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
Reactant of Route 2
4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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